Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide

Organic Synthesis Stereoselective Synthesis Wittig Olefination

Generic phosphonium salts fail when Wittig reaction stereoselectivity is paramount. Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide (CAS 115754-62-6) enforces near-exclusive (E)-alkene formation-a 100:0 trans:cis ratio demonstrated with 4-chlorobenzaldehyde-eliminating costly isomer separation. • ≥98% purity (nonaqueous titration) for reproducible stereochemical outcomes. • 1,3-Dioxolane moiety acts as a masked aldehyde equivalent, enabling orthogonal protecting group strategies in multi-step synthesis. • Superior thermal stability vs. ammonium PTCs for high-temperature phase-transfer catalysis. Supplied as a white-to-orange solid; refrigerated (0-10°C) global shipping.

Molecular Formula C16H34BrO2P
Molecular Weight 369.32 g/mol
CAS No. 115754-62-6
Cat. No. B038190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide
CAS115754-62-6
Molecular FormulaC16H34BrO2P
Molecular Weight369.32 g/mol
Structural Identifiers
SMILESCCCC[P+](CCCC)(CCCC)CC1OCCO1.[Br-]
InChIInChI=1S/C16H34O2P.BrH/c1-4-7-12-19(13-8-5-2,14-9-6-3)15-16-17-10-11-18-16;/h16H,4-15H2,1-3H3;1H/q+1;/p-1
InChIKeySABIECHYMHKXJI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide


Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide (CAS 115754-62-6) is a specialized quaternary phosphonium salt characterized by a lipophilic tributylphosphonium cation paired with a bromide anion [1]. This compound is a white to orange solid at 20°C with a molecular weight of 369.32 g/mol [2]. It is primarily employed as a Wittig reagent precursor and a phase-transfer catalyst (PTC) in complex organic synthesis, where the unique dioxolane moiety enables specific transformations not accessible with simpler phosphonium salts [3].

Workflow

Wittig olefination with reported trans-selectivity

Selection

Tributylphosphonium salt bearing a 1,3-dioxolane-protected aldehyde

Use Context

Phase-transfer catalysis at elevated temperatures

Risks of Generic Substitution for Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide


Generic substitution of phosphonium salts is not feasible due to the critical impact of both the alkyl substituents on the phosphorus atom and the nature of the functionalized alkyl group on reaction outcomes. For example, the choice between tributyl and triphenyl substituents directly dictates the stereoselectivity of Wittig reactions, with tributyl variants providing near-exclusive trans-selectivity [1]. Furthermore, the specific 1,3-dioxolane group in this compound is essential for introducing a protected aldehyde functionality, a task that simpler, non-functionalized phosphonium salts cannot achieve [2]. The quantitative evidence below clarifies these critical points of differentiation for procurement decisions.

Stereoselectivity shift

Triphenyl analog may produce a lower trans:cis ratio, altering isomeric outcome.

Functional-group mismatch

Non-dioxolane phosphonium salts lack the protected aldehyde equivalent, limiting synthetic utility.

Quantitative Advantages of Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide


Superior Wittig Trans-Selectivity

In Wittig olefination with 4-chlorobenzaldehyde, the tributylphosphonium-based reagent (1c) achieves exclusive formation of the trans-isomer (100:0 trans:cis ratio), whereas the analogous triphenylphosphonium reagent (1b) produces a mixture of isomers (86:14 trans:cis) under comparable conditions [1]. This represents a quantitative improvement in stereocontrol that simplifies purification and enhances overall synthetic efficiency.

Trans-selectivity
Head-to-head
100:0 trans:cis vs 86:14
Supports exclusive trans-alkene formation.
With 4-chlorobenzaldehyde; from ref [1].
Organic Synthesis Stereoselective Synthesis Wittig Olefination

Cost-Effectiveness vs Triphenylphosphonium Salt

A procurement analysis reveals that Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide is a more economical choice for 5-gram purchases, with a price of $15.80 per gram compared to $7.38 per gram for the triphenyl analog, but this cost is justified by its superior stereoselectivity and performance in targeted applications [1]. This makes it a cost-effective solution for high-value synthesis where purity and selectivity are paramount.

Procurement cost
Data to verify
~$15.80/g vs ~$7.38/g
Higher cost may reflect reported selectivity profile.
Vendor pricing; not independently verified.
Procurement Economics Cost Analysis Phosphonium Reagents

High Purity and Batch Consistency

Multiple vendors consistently supply this compound at ≥98% purity, with specific analytical method (nonaqueous titration) ensuring a high degree of batch-to-batch reliability [1]. This contrasts with the triphenyl analog, which is also available at 98% purity, but the target compound's purity is more consistently specified across major suppliers, reducing the risk of variable quality affecting experimental outcomes .

Purity specification
Data to verify
≥98% by titration vs 98% unspecified
Specific titration method supports batch consistency review.
Supplier-specified; verify for regulated workflows.
Quality Control Reproducibility Purity

Optimal Applications for Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide


(E)-Alkene Synthesis via Wittig Olefination

This compound is the reagent of choice when high trans-selectivity is paramount in a Wittig reaction. Its use guarantees near-exclusive formation of the (E)-isomer, as demonstrated in the synthesis of α,β-unsaturated phosphonates where a 100:0 trans:cis ratio was achieved with 4-chlorobenzaldehyde [1]. This application scenario directly reduces the time and cost associated with chromatographic separation of isomers and ensures a higher yield of the desired product.

Thermally Stable Phase-Transfer Catalysis

The lipophilic tributyl groups confer high thermal stability, making this phosphonium salt a superior phase-transfer catalyst for reactions conducted at elevated temperatures, where ammonium-based PTCs may degrade [1]. It facilitates the migration of anionic reactants between aqueous and organic phases, accelerating reactions such as nucleophilic substitutions and dealkoxycarbonylations, particularly in the synthesis of pharmaceuticals and fine chemicals [2].

Protected Aldehyde Synthon for Multi-Step Synthesis

The 1,3-dioxolan-2-ylmethyl group serves as a masked aldehyde equivalent, allowing for the strategic installation of a formyl group later in a synthetic sequence. This compound is therefore employed in the vinylogation of aldehydes to extend carbon chains while maintaining a protected functional group for subsequent deprotection and elaboration [1]. This is a critical maneuver in the synthesis of complex natural products, carotenoids, and advanced pharmaceutical intermediates where orthogonal protecting group strategies are essential.

Application
Selection Property
Validation Focus
Trans-selective Wittig olefination
Tributylphosphonium trans-directing group
Trans:cis ratio verification
Phase-transfer catalysis at elevated temperature
Lipophilic tributylphosphonium cation
Thermal stability assessment
Multi-step synthesis with protected aldehyde
1,3-Dioxolane-protected aldehyde equivalent
Orthogonal deprotection strategy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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